Methyl 2-fluoro-4-propoxybenzoate

Lipophilicity Drug-likeness SAR studies

Methyl 2-fluoro-4-propoxybenzoate (CAS 1330750-41-8) is a fluorinated aromatic ester building block with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol. Its structure features a benzoate core with a fluorine atom at the 2-position and a propoxy substituent at the 4-position, yielding a moderately lipophilic compound (XLogP3 = 2.7) with a topological polar surface area of 35.5 Ų.

Molecular Formula C11H13FO3
Molecular Weight 212.22
CAS No. 1330750-41-8
Cat. No. B567064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-4-propoxybenzoate
CAS1330750-41-8
SynonymsMethyl 2-fluoro-4-propoxybenzoate
Molecular FormulaC11H13FO3
Molecular Weight212.22
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1)C(=O)OC)F
InChIInChI=1S/C11H13FO3/c1-3-6-15-8-4-5-9(10(12)7-8)11(13)14-2/h4-5,7H,3,6H2,1-2H3
InChIKeyUENVVTLOYMGCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-fluoro-4-propoxybenzoate (1330750-41-8) – Core Identity for Sourcing and Specification


Methyl 2-fluoro-4-propoxybenzoate (CAS 1330750-41-8) is a fluorinated aromatic ester building block with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol [1]. Its structure features a benzoate core with a fluorine atom at the 2-position and a propoxy substituent at the 4-position, yielding a moderately lipophilic compound (XLogP3 = 2.7) with a topological polar surface area of 35.5 Ų [1]. This combination of substituents establishes its utility as a synthetic intermediate in medicinal chemistry and agrochemical research programs. The compound is cataloged by multiple chemical suppliers and is registered in authoritative databases such as PubChem (CID 54758762) and the EPA DSSTox inventory [1][2].

Why Methyl 2-fluoro-4-propoxybenzoate Cannot Be Simply Replaced by Other Benzoate Esters


The dual substitution pattern of methyl 2-fluoro-4-propoxybenzoate—ortho-fluorine and para-propoxy—creates a physicochemical and electronic profile that is not replicated by any single close analog. The ortho-fluorine atom withdraws electron density from the aromatic ring, influencing the reactivity of the ester carbonyl and the regioselectivity of subsequent transformations, while the para-propoxy chain contributes significant lipophilicity and conformational flexibility (5 rotatable bonds) [1]. Substituting the ortho-fluorine with chlorine, shifting the propoxy group to the meta position, or replacing the methyl ester with a free carboxylic acid each produce compounds with measurably different logP values, hydrogen-bonding capacity, and steric parameters, which directly impact synthetic yield, biological target engagement, and formulation stability [1].

Quantitative Evidence Guide: Head-to-Head Comparator Data for Methyl 2-fluoro-4-propoxybenzoate


XLogP3 Lipophilicity Benchmark Against Methyl 2-fluoro-4-methoxybenzoate and Methyl 2-fluoro-4-ethoxybenzoate

The computed XLogP3 value for methyl 2-fluoro-4-propoxybenzoate is 2.7, representing a measurable increase in lipophilicity compared to its shorter-chain alkoxy analogs. This differential is critical for membrane permeability optimization in medicinal chemistry campaigns, where the n-propoxy chain provides a balanced logP that is neither too polar (methoxy) nor excessively lipophilic (butoxy), aligning with the optimal range (2–3) for oral bioavailability [1][2].

Lipophilicity Drug-likeness SAR studies

Topological Polar Surface Area (TPSA) Comparison to Methyl 4-propoxybenzoate

The topological polar surface area (TPSA) of methyl 2-fluoro-4-propoxybenzoate is 35.5 Ų, which is identical to that of methyl 4-propoxybenzoate (TPSA = 35.5 Ų) because the fluorine atom does not contribute to the polar surface area calculation. However, the electron-withdrawing ortho-fluorine modifies the electrostatic potential surface of the molecule without altering TPSA, providing a unique capability to fine-tune target binding affinity while maintaining a favorable TPSA for blood-brain barrier penetration (commonly < 60–70 Ų) [1][2].

Polar surface area Membrane permeability CNS drug design

Rotatable Bond Count as a Proxy for Conformational Flexibility in Fragment-Based Drug Design

Methyl 2-fluoro-4-propoxybenzoate possesses 5 rotatable bonds, one more than its ethoxy analog (4 rotatable bonds) and two more than its methoxy analog (3 rotatable bonds), but two fewer than the butoxy variant (7 rotatable bonds). This moderate number of rotatable bonds balances conformational adaptability for target binding against the entropic penalty associated with excessive flexibility, aligning with the recommended ≤10 rotatable bonds for oral drug candidates (Veber rules) [1][2].

Rotatable bonds Conformational entropy Fragment-based design

Ortho-Fluorine Electronic Withdrawal vs. Ortho-Chloro: Impact on Ester Carbonyl Reactivity

The ortho-fluorine substituent in methyl 2-fluoro-4-propoxybenzoate exerts a stronger electron-withdrawing inductive effect (−I) compared to an ortho-chloro substituent, due to fluorine's higher electronegativity (3.98 vs. 3.16 on the Pauling scale). This difference increases the electrophilicity of the ester carbonyl carbon, rendering it more susceptible to nucleophilic attack during hydrolysis or aminolysis. Practically, this translates to faster reaction kinetics or the ability to use milder conditions for ester deprotection compared to the chloro analog [1].

Electronic effects Ester hydrolysis SAR studies

Optimal Application Scenarios for Methyl 2-fluoro-4-propoxybenzoate Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (XLogP3 ≈ 2.7)

In lead optimization programs where a fragment or scaffold requires a logP in the 2–3 range to balance membrane permeability and aqueous solubility, methyl 2-fluoro-4-propoxybenzoate offers a precisely positioned XLogP3 of 2.7. This places it between the methoxy (insufficient lipophilicity) and butoxy (excessive lipophilicity) extremes, making it a preferred choice for bioavailability-focused design [1].

Fragment-Based Drug Design for CNS Targets Requiring Favorable TPSA

With a TPSA of 35.5 Ų (well below the 60–70 Ų threshold for CNS penetration), this compound is suitable for fragment library inclusion in programs targeting central nervous system diseases. The ortho-fluorine enables electronic tuning of binding interactions without increasing TPSA, a distinct advantage over polar substituents that degrade CNS penetration potential [1].

Orthogonal Synthetic Handle for Chemoselective Ester Transformations

The enhanced electrophilicity of the ester carbonyl due to the ortho-fluorine inductive effect allows for selective hydrolysis or aminolysis under milder conditions than the chloro or des-fluoro analogs. This property is exploited in multi-step syntheses where the methyl ester must be differentiated from other ester groups present in the molecule [2].

Building Block for Structure-Activity Relationship (SAR) Exploration of Alkoxy Chain Length

The n-propoxy chain provides a specific point on the SAR continuum for evaluating the impact of alkoxy chain length on target binding, metabolic stability, and cellular activity. This compound serves as a key intermediate for generating analog series where systematic variation from methoxy through butoxy is required to map the optimal chain length for potency and selectivity [1].

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